1,1'-(Ethane-1,1-diyldisulfonyl)dibenzene
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Overview
Description
. This compound is characterized by the presence of two phenylsulfonyl groups attached to an ethylene backbone. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with ethylene in the presence of a base, such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds .
Scientific Research Applications
1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- 1,1-Bis(benzenesulfonyl)ethylene
- 1,1-Bis(phenylsulfonyl)ethene
- 1,1′-[Ethenylidenebis(sulfonyl)]bis[benzene]
Comparison: 1,1’-(Ethane-1,1-diyldisulfonyl)dibenzene is unique due to its specific ethylene backbone and the presence of two phenylsulfonyl groups. This structure imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in Diels-Alder reactions and serve as a synthetic equivalent of ethylene 1,2-dipole sets it apart from other sulfonyl-containing compounds .
Properties
CAS No. |
33419-26-0 |
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Molecular Formula |
C14H14O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)ethylsulfonylbenzene |
InChI |
InChI=1S/C14H14O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ZFWXBXCCIHNBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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